1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid
Beschreibung
Historical Discovery and Nomenclature
The synthesis of 1-salicyl-tetrahydro-beta-carboline-3-carboxylic acid was first reported in pharmaceutical chemistry literature circa 2016 as part of efforts to develop β-carboline hybrids with enhanced bioactivity. This compound emerged from rational drug design strategies combining the planar tricyclic indole nucleus of β-carbolines with the phenolic hydroxyl group of salicylic acid, a structural modification aimed at improving target selectivity and pharmacokinetic properties.
The systematic IUPAC name, 1-[(2-hydroxyphenyl)methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, precisely describes its molecular architecture. The numbering system reflects the pyridoindole core (positions 1-9) with substitutions at N1 (salicylmethyl group) and C3 (carboxylic acid). Common synonyms include 1-salicyl-THβC-3-COOH and CCRIS 6489, while its CAS registry (144651-75-2) provides unambiguous chemical identification.
Structural Comparison Table
| Feature | β-Carboline Core | Salicylic Acid Moiety | Hybrid Compound |
|---|---|---|---|
| Aromatic Systems | Pyrido[3,4-b]indole tricycle | Benzene ring with -OH group | Combined tricycle + benzene |
| Key Functional Groups | N9 indolic nitrogen | C2 phenolic hydroxyl | N1-benzyl, C3-COOH |
| Oxidation State | Tetrahydro (saturated pyrido ring) | Fully aromatic | Mixed saturation states |
| Molecular Weight | 200.24 g/mol (base structure) | 138.12 g/mol | 322.4 g/mol |
Taxonomic Classification Within β-Carboline Alkaloids
This compound belongs to the tetrahydro-β-carboline subclass, characterized by a partially saturated pyrido ring system compared to fully aromatic β-carbolines like harmine. The structural taxonomy places it in:
- Order : Indole alkaloids
- Family : β-Carbolines (pyrido[3,4-b]indoles)
- Genus : 1,2,3,4-Tetrahydro-β-carbolines
- Species : N1-substituted derivatives with C3 carboxylic acid
The salicylmethyl substitution at N1 distinguishes it from endogenous tetrahydro-β-carbolines like tryptoline (1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid), which lacks the aromatic benzyl group. This modification substantially alters electronic properties, increasing lipophilicity (cLogP 2.8 vs. 1.2 for unsubstituted THβC-3-COOH) while maintaining water solubility through the ionizable carboxylic acid group.
Research Significance in Medicinal Chemistry
The hybrid design capitalizes on two established pharmacodynamic mechanisms:
- β-Carboline-DNA Interaction : The planar tricyclic system intercalates into DNA, disrupting replication in rapidly dividing cells.
- Salicylate-Mediated COX Inhibition : The 2-hydroxybenzyl group potentially modulates prostaglandin synthesis pathways, though this requires experimental verification.
In vitro studies demonstrate dual mechanisms of action:
- Concentration-dependent apoptosis induction in hepatic carcinoma cells (SMMC-7721 line) via Bax/Bcl-2 ratio modulation
- Selective cytotoxicity (IC50 8.2 μM vs. 52.4 μM in normal hepatocytes)
- Caspase-3/9 activation indicative of mitochondrial pathway engagement
Mechanistic Comparison of β-Carboline Hybrids
| Hybrid Type | Target Pathway | Potency (IC50) | Selectivity Index |
|---|---|---|---|
| SA-βC (8h) | Mitochondrial apoptosis | 8.2 μM | 6.4 |
| Benzimidazole-βC | Topoisomerase I inhibition | 12.7 μM | 3.1 |
| Harmine derivatives | MAO-A inhibition | 15.3 μM | 1.8 |
The strategic incorporation of salicylic acid addresses limitations of parent β-carbolines, particularly their narrow therapeutic windows and dose-dependent neurotoxicity. Molecular modeling suggests the salicyl group induces a 27° dihedral angle between the indole and pyridine rings, potentially enhancing DNA binding specificity compared to planar analogues. Current research focuses on structure-activity relationship optimization, particularly variations in:
- Salicyl group substitution patterns (e.g., 5-fluoro, 3-methoxy derivatives)
- Stereochemistry at C3 (R vs. S configurations)
- N9 methylation status
Eigenschaften
CAS-Nummer |
144651-75-2 |
|---|---|
Molekularformel |
C19H18N2O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-[(2-hydroxyphenyl)methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C19H18N2O3/c22-17-8-4-1-5-11(17)9-15-18-13(10-16(20-15)19(23)24)12-6-2-3-7-14(12)21-18/h1-8,15-16,20-22H,9-10H2,(H,23,24) |
InChI-Schlüssel |
XJCCQYJOAKBGJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4O)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Pictet-Spengler Reaction to Form Tetrahydro-beta-carboline Core
- Procedure: L-tryptophan is reacted with an aldehyde (e.g., formaldehyde or substituted benzaldehydes) in acidic medium such as glacial acetic acid or sulfuric acid.
- Conditions: Reflux for several hours (e.g., 2 to 10 hours) under controlled temperature (typically below 100°C).
- Outcome: Formation of 1-substituted-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid intermediates.
Esterification of Carboxylic Acid
- Procedure: The tetrahydro-beta-carboline carboxylic acid is treated with methanol in the presence of a catalytic amount of sulfuric acid.
- Conditions: Heating under reflux at temperatures below 80°C.
- Outcome: Formation of methyl esters, which are more amenable to subsequent oxidation and coupling reactions.
Oxidation and Cyclization
Coupling with Salicylic Acid Derivatives
- Procedure: The beta-carboline intermediates are reacted with salicylic acid or acetylsalicylic acid derivatives using coupling agents such as ethyl chloroformate and bases like N-methylmorpholine.
- Conditions: Reactions are typically carried out in ethanol or other suitable solvents under mild conditions.
- Outcome: Formation of amide or ester linkages between the beta-carboline core and the salicylic acid moiety, yielding 1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid or its analogs.
Hydrolysis and Purification
- Procedure: Hydrolysis of ester groups to regenerate carboxylic acid functionalities is performed under acidic or basic conditions.
- Purification: Final compounds are purified by column chromatography and characterized by spectroscopic methods (NMR, IR, MS, HRMS).
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Pictet-Spengler condensation | L-tryptophan + aldehyde, acidic medium, reflux | 1-substituted tetrahydro-beta-carboline-3-carboxylic acid | Core beta-carboline structure formed |
| 2 | Esterification | Methanol + H2SO4 catalyst, reflux <80°C | Methyl ester of tetrahydro-beta-carboline | Facilitates oxidation and coupling |
| 3 | Oxidation | KMnO4 in DMF, 0°C to RT | Oxidized beta-carboline methyl ester | Stabilizes ring system |
| 4 | Coupling with salicylic acid | Acetylsalicylic acid + ethyl chloroformate + N-methylmorpholine, EtOH | 1-Salicyl-tetrahydro-beta-carboline derivatives | Formation of hybrid molecule |
| 5 | Hydrolysis and purification | Acid/base hydrolysis, column chromatography | This compound | Final product, purified and characterized |
Research Findings and Characterization
- The synthetic intermediates and final products are characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS) , and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.
- The yields of each step vary but are generally moderate to high (e.g., esterification yields around 80-90%).
- The multi-step synthesis allows for structural modifications by varying the aldehyde or salicylic acid derivatives, enabling the exploration of structure-activity relationships.
Representative Research Examples
- A study reported the synthesis of beta-carboline derivatives starting from L-tryptophan and formaldehyde, followed by esterification and oxidation steps, achieving high purity intermediates suitable for further functionalization.
- Another research demonstrated the coupling of beta-carboline intermediates with acetylsalicylic acid using ethyl chloroformate and N-methylmorpholine, yielding hybrids with potential anticancer activity.
- The overall synthetic approach is modular, allowing the introduction of various substituents on the salicylic acid or beta-carboline moieties to optimize biological properties.
Analyse Chemischer Reaktionen
1-Salicyloyl-Tetrahydro-β-Carbolin-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Chinolin-Derivaten führen.
Reduktion: Reduktionsreaktionen können Dihydro-β-Carboline erzeugen.
Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten, was zu verschiedenen substituierten Derivaten führt.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile wie Halogene. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The synthesis of 1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid involves the introduction of a salicylic acid moiety into the beta-carboline framework. The process typically includes several steps:
- Formation of beta-carboline: Starting from L-tryptophan, a series of reactions including Pictet-Spengler reaction leads to the formation of substituted tetrahydro-beta-carbolines.
- Coupling with salicylic acid: The synthesized beta-carbolines are then reacted with salicylic acid derivatives using various coupling agents to yield the final hybrid compound.
Anticancer Properties
This compound exhibits promising anticancer properties. Studies have demonstrated that compounds derived from this hybrid structure possess potent antiproliferative activity against various cancer cell lines, outperforming conventional chemotherapeutics such as 5-fluorouracil (5-FU) .
- Mechanism of Action: The compound induces apoptosis in cancer cells through mitochondrial pathways. It has been shown to:
Enzyme Inhibition
Recent studies have also explored the enzyme inhibitory potential of this compound. It has been identified as an effective inhibitor for several enzymes involved in cancer progression, including histone deacetylases (HDACs) and aminopeptidases . This inhibition enhances the efficacy of existing chemotherapeutic agents by improving their sensitivity against resistant cancer cell lines.
Case Study 1: Antiproliferative Activity
A series of studies evaluated the antiproliferative effects of various derivatives of this compound against multiple human cancer cell lines:
- Cell Lines Tested: Liver cancer (SMMC-7721), colon cancer, and others.
- Results: The most potent derivative exhibited IC50 values significantly lower than those of standard treatments, indicating superior efficacy .
Case Study 2: Synergistic Effects with Chemotherapy
Research has highlighted the synergistic effects when combining this compound with established chemotherapeutic agents:
- Combination Therapy: When used alongside paclitaxel or carboplatin, enhanced anticancer effects were observed in triple-negative breast cancer models .
- Outcomes: Improved tumor reduction compared to monotherapy, suggesting a promising avenue for combination therapies in oncology.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis in various cancer cell lines. | Superior antiproliferative activity compared to standard chemotherapeutics. |
| Enzyme Inhibition | Inhibits key enzymes involved in tumor progression. | Effective against HDACs and aminopeptidases, enhancing drug sensitivity. |
| Combination Therapy | Works synergistically with existing chemotherapy drugs. | Significant tumor size reduction in preclinical models when combined with drugs. |
Wirkmechanismus
The mechanism of action of 1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress, protecting cells and tissues from damage.
Monoamine Oxidase Inhibition: By inhibiting monoamine oxidase, it can increase the levels of neurotransmitters like serotonin and dopamine, which may contribute to its neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 1-salicyl-THβC-3-carboxylic acid and related compounds:
*Estimated based on structural similarity.
Metabolic and Toxicological Profiles
- TCCA and MTCA: Detected in blood, urine, and organs (e.g., kidneys, brain) of rats, suggesting systemic distribution . Ethanol/acetaldehyde enhances MTCA formation .
- Salicyl derivatives: No direct data, but salicylate-containing compounds (e.g., salicylic acid) are associated with anti-inflammatory and pro-drug roles.
Biologische Aktivität
1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid, also known as Helospectin I, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, drawing from a variety of research studies.
Chemical Structure and Properties
This compound is a derivative of tetrahydro-beta-carboline, characterized by the presence of a salicylic acid moiety. Its structure can be represented as follows:
This compound is notable for its neuroprotective properties and interactions with various biological pathways.
Antioxidant Properties
Research indicates that beta-carboline derivatives, including this compound, exhibit strong antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting against neurodegenerative diseases .
Neuroprotective Effects
Studies have shown that this compound can enhance neuronal survival and promote neurogenesis. For example, in vitro experiments demonstrated that this compound increased the number of tyrosine hydroxylase-positive neurons in cultures exposed to neurotoxic agents . This suggests potential applications in treating conditions such as Parkinson's disease.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it possesses cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit the growth of human tumor cells with a mechanism involving apoptosis induction and cell cycle arrest at the G2/M phase . The structure-activity relationship (SAR) studies revealed that modifications to the compound could enhance its potency against specific cancer types.
The biological activities of this compound are mediated through various mechanisms:
- Receptor Interaction : It binds to specific receptors involved in neurotransmission and cellular signaling pathways.
- Gene Expression Modulation : The compound influences the expression of genes related to neuronal survival and proliferation.
- Enzymatic Inhibition : It may inhibit enzymes involved in oxidative stress and cancer progression, contributing to its protective effects .
Neuroprotective Study
In one notable study, rats treated with this compound showed significant recovery in dopamine levels after exposure to neurotoxins. The treatment resulted in restored neuronal function and improved behavioral outcomes, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Anticancer Study
Another study assessed the compound's effects on various human cancer cell lines. The results indicated that it exhibited selective cytotoxicity with an IC50 value ranging from 10 to 20 µM across different cancer types. Notably, it was more effective against breast cancer cells compared to others, suggesting a targeted therapeutic application .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 1-salicyl-tetrahydro-β-carboline-3-carboxylic acid derivatives?
The synthesis typically involves condensation of tryptophan derivatives with aldehydes under Pictet-Spengler conditions, followed by functionalization. For example, 1-substituted derivatives are synthesized by refluxing tryptophan analogs with aldehydes in dichloromethane (DCM) using coupling agents like EDC, DMAP, and HOBt . Post-reaction purification via column chromatography or crystallization in hexane ensures product isolation . Key steps include controlling pH and temperature to optimize cyclization and minimize side reactions .
Q. How is structural characterization of tetrahydro-β-carboline derivatives validated?
Characterization relies on a combination of NMR (1H/13C), high-resolution mass spectrometry (HRMS), and HPLC. For instance, the stereochemistry at the C3 position is confirmed via NOESY correlations, while purity is assessed using reverse-phase HPLC with trifluoroacetic acid (TFA)-modified mobile phases . X-ray crystallography may resolve ambiguities in complex cases, such as distinguishing cis/trans isomers .
Q. What analytical techniques ensure purity and identity of synthesized compounds?
Purity is validated via melting point analysis, HPLC (≥95% purity), and thin-layer chromatography (TLC). Identity confirmation employs FT-IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and elemental analysis (C, H, N within ±0.4% of theoretical values) . Mass spectrometry (ESI-MS) verifies molecular ions and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for β-carboline derivatives?
SAR studies require systematic variation of substituents (e.g., salicyl groups, N-alkyl chains) and evaluation of bioactivity. For example:
- Replace the salicyl moiety with nitro or methoxy groups to assess electron effects on receptor binding.
- Introduce methyl or hydroxyl groups at the C1 position to study steric and hydrogen-bonding influences.
Activity is quantified via in vitro assays (e.g., antiplasmodial IC50) and computational docking (e.g., AutoDock Vina) to map interactions with target enzymes like PfATP6 .
Q. How to resolve contradictions in reported synthetic yields for β-carboline derivatives?
Discrepancies often arise from reaction conditions (e.g., solvent polarity, catalyst loading). For example, yields drop in polar aprotic solvents like DMF due to side reactions, while non-polar solvents (DCM) favor cyclization . Reproducibility requires strict control of anhydrous conditions, inert atmospheres (N2), and real-time monitoring via TLC .
Q. What strategies optimize catalytic efficiency in β-carboline functionalization?
Enzymatic catalysis (e.g., lipases or monooxygenases) can enhance regioselectivity for hydroxylation or carboxylation. For chemical catalysis, Pd-mediated cross-coupling (Suzuki-Miyaura) introduces aryl groups at the C1 position, while HATU-mediated amidation improves carboxylate derivatization . Kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps, such as imine formation during Pictet-Spengler reactions .
Q. How are mechanistic insights into β-carboline bioactivity derived?
Mechanistic studies combine in vitro assays (e.g., enzyme inhibition), cellular uptake studies (fluorescence microscopy), and molecular dynamics simulations. For example, antiplasmodial activity is linked to heme polymerization inhibition, validated via UV-vis spectroscopy (λmax shift at 405 nm for heme-carboline complexes) . Isotopic labeling (e.g., 13C-tracing) tracks metabolic pathways in cell models .
Q. What protocols ensure reproducibility in β-carboline research?
Detailed reporting of synthetic parameters (solvent purity, reagent stoichiometry, reaction time/temperature) is critical. Follow the Beilstein Journal of Organic Chemistry guidelines:
- Document all characterization data (NMR shifts, HRMS spectra) in supplementary materials.
- Validate new compounds with ≥2 orthogonal techniques (e.g., HPLC + HRMS).
- Publish raw data (e.g., crystallographic .cif files) in open repositories .
Methodological Best Practices
- Data Validation : Use internal standards (e.g., deuterated solvents for NMR) and triplicate measurements for quantitative assays .
- Computational Modeling : Apply QM/MM hybrid methods to refine docking poses and calculate binding energies (ΔG) .
- Ethical Reporting : Disclose all negative results (e.g., failed syntheses) to guide troubleshooting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
